molecular formula C13H17ClN2O4 B2984537 (S)-BOC-2-Chloro-5-pyridylalanine CAS No. 1241681-27-5

(S)-BOC-2-Chloro-5-pyridylalanine

Cat. No. B2984537
CAS RN: 1241681-27-5
M. Wt: 300.74
InChI Key: ANKIRQAIQPGNLW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-BOC-2-Chloro-5-pyridylalanine is a chemical compound that has been widely used in scientific research. It is an amino acid derivative that contains a pyridine ring and a BOC (tert-butyloxycarbonyl) group. This compound is known for its ability to interact with proteins and enzymes, which makes it a valuable tool in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of (S)-BOC-2-Chloro-5-pyridylalanine is not fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. It can act as a substrate for enzymes, which can lead to the formation of covalent bonds between the compound and the enzyme. It can also bind to proteins and alter their conformation, which can affect their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-BOC-2-Chloro-5-pyridylalanine depend on the specific application. In general, it can be used to study the interactions between proteins and enzymes, as well as the effects of specific amino acid substitutions on protein structure and function. It can also be used to study the effects of specific compounds on cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-BOC-2-Chloro-5-pyridylalanine is its versatility. It can be used in a variety of scientific research applications, and it can be incorporated into peptide chains to create custom peptides. However, it also has some limitations. For example, it can be difficult to synthesize, and it may not be suitable for certain applications due to its chemical properties.

Future Directions

There are many potential future directions for the use of (S)-BOC-2-Chloro-5-pyridylalanine in scientific research. One area of interest is the development of new methods for synthesizing the compound. Another area of interest is the use of the compound in the study of specific proteins and enzymes, particularly those involved in cellular signaling pathways. Additionally, (S)-BOC-2-Chloro-5-pyridylalanine could be used in the development of new drugs and therapies for a variety of diseases.

Synthesis Methods

The synthesis of (S)-BOC-2-Chloro-5-pyridylalanine involves a series of chemical reactions. The first step is the protection of the amino group with a BOC group. This is followed by the chlorination of the pyridine ring using thionyl chloride. Finally, the BOC group is removed using an acid-catalyzed reaction to yield the final product.

Scientific Research Applications

(S)-BOC-2-Chloro-5-pyridylalanine has been used in a variety of scientific research applications. One of the most common uses is as a building block for the synthesis of peptides and proteins. It can be incorporated into peptide chains using solid-phase peptide synthesis, which allows for the creation of custom peptides with specific properties.

properties

IUPAC Name

(2S)-3-(6-chloropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKIRQAIQPGNLW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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